Molecular Weight and Lipophilicity Reduction: N-Cyclobutylpyridine-3-carboxamide vs. 6‑Bromo‑N‑cyclobutylnicotinamide
N‑Cyclobutylpyridine‑3‑carboxamide (MW 176.22 g/mol) is 78.90 Da lighter than 6‑bromo‑N‑cyclobutylnicotinamide (MW 255.12 g/mol) and exhibits a predicted lower logP (estimated ~0.8–1.1 vs. measured 1.71 for the bromo analog), directly aligning with fragment‑based drug discovery (FBDD) ‘rule‑of‑three’ criteria . The absence of the bromine atom eliminates a major source of molecular weight and lipophilicity, both of which are critical parameters controlling solubility, permeability, and promiscuity in fragment screens.
| Evidence Dimension | Molecular weight and lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 176.22 g/mol; predicted LogP ≈ 0.8–1.1 (ChemSpider/ALOGPS estimate) |
| Comparator Or Baseline | 6‑Bromo‑N‑cyclobutylnicotinamide (CAS 1276014‑64‑2): MW = 255.12 g/mol; measured LogP = 1.71 |
| Quantified Difference | ΔMW = −78.90 g/mol (−31%); ΔLogP ≈ −0.6 to −0.9 units (lower lipophilicity) |
| Conditions | Predicted LogP for target compound (ChemSpider/ALOGPS consensus); vendor‑reported LogP for comparator (Fluorochem) |
Why This Matters
A lower molecular weight and reduced lipophilicity are empirically associated with higher aqueous solubility and lower non‑specific binding, making the unsubstituted scaffold a superior starting point for fragment‑based libraries where every Dalton and logP unit influences hit‑expansion efficiency.
